molecular formula C15H21FN2O B7513132 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide

Cat. No. B7513132
M. Wt: 264.34 g/mol
InChI Key: RJTYWXWPIPERNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as FMA or FMA-1, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. FMA-1 is a synthetic compound that belongs to the class of amides and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 acts as a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and modulation of the reward system.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, enhanced self-administration of drugs of abuse, and increased dopamine release in the brain. 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has also been shown to modulate other neurotransmitter systems, such as the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has several advantages for use in lab experiments, including its selectivity and potency as a DAT inhibitor, its ability to modulate the reward system, and its potential use as a research tool in the study of drug addiction and other neurological disorders. However, 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 also has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1, including the study of its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 could also be used as a research tool in the study of other neurotransmitter systems and their interactions with the reward system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 and its potential limitations as a research tool.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 involves the reaction of 3-fluoroacetophenone with N-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1.

Scientific Research Applications

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 is its use as a research tool in the study of the brain's reward system. 2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide-1 has been shown to modulate the activity of dopamine neurons in the brain, which play a crucial role in the reward system.

properties

IUPAC Name

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-17-8-6-14(7-9-17)18(2)15(19)11-12-4-3-5-13(16)10-12/h3-5,10,14H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTYWXWPIPERNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)acetamide

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